3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Overview
Description
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline is a synthetic organic compound belonging to the quinoxaline family. This compound is characterized by the presence of a chloro group, a difluorobut-3-en-1-yl group, and a methoxy group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorobut-3-en-1-yl Group: This step involves the reaction of the chlorinated quinoxaline with a difluorobut-3-en-1-yl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide), solvents (acetonitrile).
Reduction: Reducing agents (sodium borohydride), solvents (ethanol).
Major Products Formed
Substitution: Amino or thio-substituted quinoxalines.
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Scientific Research Applications
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor modulation.
Material Science: It is explored for its electronic and photophysical properties, making it a candidate for organic semiconductors and light-emitting materials.
Agrochemicals: The compound is evaluated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
- 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-5-methoxyquinoxaline
- 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-ethoxyquinoxaline
Uniqueness
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the difluorobut-3-en-1-yl group at the 2-position differentiates it from other quinoxaline derivatives, potentially leading to unique interactions with biological targets and distinct electronic properties.
Properties
IUPAC Name |
3-chloro-2-(1,1-difluorobut-3-enyl)-6-methoxyquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O/c1-3-6-13(15,16)11-12(14)18-10-7-8(19-2)4-5-9(10)17-11/h3-5,7H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSVWHVEZIDAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)Cl)C(CC=C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189086 | |
Record name | 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799733-46-2 | |
Record name | 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799733-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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